Edudiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,11aR)-1-methoxy-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-11(2)4-6-14-16(23)9-18-19(20(14)24-3)21-15(10-25-18)13-7-5-12(22)8-17(13)26-21/h4-5,7-9,15,21-23H,6,10H2,1-3H3/t15-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBAFFVITJAXJE-YCRPNKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63343-94-2 | |
| Record name | Edudiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063343942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDUDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5BY9UB2VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Structural Elucidation, and Biosynthetic Pathways of Edudiol
Isolation Methodologies from Botanical Sources
The isolation of natural products like Edudiol from botanical sources involves a series of steps, beginning with the collection and preparation of plant material, followed by extraction of the desired compounds using suitable solvents, and finally, the separation and purification of individual components.
Solvent Extraction Techniques from Desmodium and Glycyrrhiza Species Roots
The roots of Desmodium and Glycyrrhiza species have been identified as sources of this compound ebi.ac.uk34.250.9134.250.91yok.gov.tr. Solvent extraction is a primary method employed to isolate compounds from these plant materials. For Desmodium uncinatum roots, different solvents such as dichloromethane (B109758), acetone (B3395972), and methanol (B129727) have been used to obtain extracts containing various compounds, including pterocarpans like this compound 34.250.9134.250.91. The choice of solvent can influence the types of compounds extracted based on their polarity 34.250.9134.250.91. For instance, less polar extracts (e.g., dichloromethane) and more polar extracts (e.g., acetone and methanol) from D. uncinatum roots have shown different biological activities, suggesting the differential extraction of compounds 34.250.9134.250.91. In the case of Glycyrrhiza uralensis roots, supercritical CO2 extraction with ethanol (B145695) as a modifier has been reported for the isolation of isoflavonoids and coumarins, a class that includes pterocarpans ebi.ac.uk. General methods for licorice root extraction also involve solvents like ethanol, water, and methanol researchgate.net. Maceration, which involves soaking the plant material in a solvent, is a traditional and convenient extraction method researchgate.net.
Chromatographic Separation Strategies
Following solvent extraction, chromatographic techniques are essential for separating the complex mixture of compounds present in the crude extracts and isolating pure substances like this compound. Chromatographic separation relies on the differential distribution of compounds between a mobile phase and a stationary phase ksu.edu.sa. Various chromatographic methods can be employed based on the physical state of the phases, the separation mechanism (e.g., partition, adsorption), and the shape of the stationary phase ksu.edu.sa. Chromatographic separation of the dichloromethane and acetone extracts from Desmodium uncinatum roots has successfully yielded several compounds, including this compound 34.250.9134.250.91. Semi-preparative HPLC is one example of a chromatographic technique that has been utilized in the purification process of compounds isolated from plant extracts figshare.com.
Advanced Structural Elucidation Techniques for this compound and Analogues
Structural elucidation is a critical step in the characterization of isolated natural products to determine their precise molecular structure. A combination of spectroscopic techniques is typically employed for this purpose 34.250.9134.250.91emerypharma.com.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation patterns. plantaedb.com In the structural characterization of natural products like this compound, MS analysis is crucial for confirming the molecular weight and obtaining a molecular formula, often with high accuracy using high-resolution instruments. plantaedb.com Tandem MS experiments can further break down the molecule into characteristic fragments, providing valuable clues about the connectivity of atoms and the presence of specific substructures. plantaedb.com While general principles of MS analysis for diols and other organic molecules are well-established, specific mass spectral data (e.g., molecular ion peak, key fragmentation ions) for this compound were not detailed in the consulted sources. researchgate.netplantaedb.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify functional groups within a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. Analysis of an IR spectrum can reveal the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), carbon-carbon double bonds (C=C stretch), and other key functionalities present in the this compound structure. Although IR spectroscopy was employed in the characterization of isolated compounds including this compound, specific IR absorption frequencies for this compound were not provided in the reviewed literature. plantaedb.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting the presence of conjugated systems, such as double bonds or aromatic rings, within a molecule, as these structures absorb UV-Vis light at specific wavelengths. The UV-Vis spectrum can provide information about the extent of conjugation and the presence of chromophores. UV spectroscopy was among the techniques used to characterize the compounds isolated from Desmodium species, including this compound. plantaedb.com However, specific UV-Vis absorption maxima (λmax) or spectral data for this compound were not found in the provided information.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a substance. It is particularly valuable for studying chiral molecules and determining their stereochemistry and conformation. For molecules with chromophores in a chiral environment, CD spectra can provide insights into the absolute configuration and the spatial arrangement of functional groups. While CD spectroscopy is a general method for assessing stereochemistry and is applicable to a wide range of biomolecules and organic compounds, its specific application and the resulting spectra for this compound were not detailed in the consulted sources. The pterocarpan (B192222) nucleus itself contains asymmetric centers, suggesting that CD spectroscopy could be a relevant tool for determining the stereochemistry of this compound.
Investigation of this compound Biosynthetic Pathways
The biosynthesis of this compound involves specific enzymatic reactions that modify precursor molecules to form the final pterocarpan structure. Investigations into its biosynthetic pathway have highlighted key steps, including O-methylation and the incorporation of a dimethylallyl group. plantaedb.com
Enzymatic O-Methylation Mechanisms (e.g., SAM-dependent enzymes)
One of the proposed steps in the biosynthesis of this compound is the O-methylation at the C-1 position. plantaedb.com This reaction is attributed to the action of S-adenosylmethionine (SAM)-dependent enzymes. plantaedb.com SAM is a crucial biological methyl donor involved in a wide variety of enzymatic methylation reactions, transferring a methyl group to various substrates including nucleic acids, proteins, lipids, and secondary metabolites. plantaedb.com SAM-dependent methyltransferases constitute a large family of enzymes that catalyze the transfer of methyl groups from SAM to acceptor molecules, often with high specificity and regioselectivity. In the context of this compound biosynthesis, a specific SAM-dependent O-methyltransferase is likely responsible for adding a methyl group to a hydroxyl group at the C-1 position of a pterocarpan precursor. plantaedb.com
Identification of Precursors and Associated Enzymes in Natural Synthesis
The biosynthesis of this compound, like other pterocarpans, is part of the broader isoflavonoid (B1168493) pathway, which originates from the shikimate pathway and the phenylpropanoid pathway. nih.govmdpi.com The phenolic biosynthetic pathway begins with the aromatic amino acids phenylalanine and tyrosine. nih.gov Phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL) are initial enzymes that convert these amino acids into cinnamate (B1238496). nih.gov Subsequent enzymatic steps lead to the formation of p-Coumaroyl-CoA, a key intermediate in polyphenol biosynthesis. nih.gov
In the biosynthesis of isoflavonoids, p-Coumaroyl-CoA is converted to a chalcone (B49325) by chalcone synthase (CHS). nih.govmdpi.com Chalcone isomerase (CHI) then catalyzes the conversion of chalcones into precursors like naringenin (B18129) and liquiritigenin. nih.gov A crucial enzyme in the isoflavonoid pathway is isoflavone (B191592) synthase (IFS), which catalyzes a 2,3-aryl migration and hydroxylation, leading to the formation of isoflavones. researchgate.net
While the complete enzymatic pathway specifically for this compound is not fully elucidated in the search results, the biosynthesis of other pterocarpans, such as medicarpin (B1676140), provides insights into the types of enzymes involved. Enzymes characterized in pterocarpan biosynthesis include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA-ligase (4CL), chalcone synthase (CHS), chalcone reductase (CHR), chalcone isomerase (CHI), isoflavone synthase (IFS), isoflavone 4'-O-methyltransferase (I4'OMT), isoflavone 2'-hydroxylase (I2'H), and isoflavone reductase (IFR). mdpi.comcore.ac.uk The conversion of isoflavanones to pterocarpans was initially thought to be catalyzed by a single enzyme, "pterocarpan synthase" (PTS). researchgate.netcore.ac.uk However, studies on medicarpin biosynthesis in Medicago sativa revealed that this conversion involves at least two enzymes: vestitone (B1219705) reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI) dehydratase. researchgate.netcore.ac.ukenzyme-database.orgresearchgate.net DMI dehydratase is also known as pterocarpan synthase (EC 4.2.1.139) and catalyzes the formation of the additional ring in the pterocarpan skeleton. enzyme-database.org
For this compound, the presence of a methoxy (B1213986) group and a prenyl (3-methylbut-2-enyl) substituent suggests the involvement of additional enzymes such as O-methyltransferases and prenyltransferases in its specific biosynthetic route. 34.250.91 O-methylation at the C-1 position is attributed to SAM-dependent enzymes, while the dimethylallyl derivative at the C-2 position is likely derived from dimethylallyl diphosphate (B83284) (a C5 natural alkylating agent). 34.250.91
Theoretical Hypotheses for Pterocarpan Biosynthesis (e.g., from phenylalanine)
Theoretical hypotheses for pterocarpan biosynthesis generally propose a route starting from L-phenylalanine. mdpi.commdpi.com This amino acid enters the general phenylpropanoid pathway, leading to the formation of cinnamic acid and subsequently p-coumaric acid and p-Coumaroyl-CoA. nih.govmdpi.com The pathway then branches into the flavonoid and isoflavonoid biosynthetic routes. mdpi.com
A proposed pathway for pterocarpan biosynthesis from phenylalanine involves the following key stages:
Conversion of Phenylalanine to Isoflavonoids: Phenylalanine is converted through a series of enzymatic steps involving PAL, C4H, and 4CL to activated cinnamic acid derivatives. mdpi.com CHS and CHI then lead to the formation of chalcones and subsequently flavanones. nih.govmdpi.com Isoflavone synthase (IFS) catalyzes the characteristic aryl migration to form isoflavones. researchgate.net
Modification of Isoflavones: Isoflavones undergo further modifications, including hydroxylation (e.g., by isoflavone 2'-hydroxylase) and methylation (e.g., by isoflavone 4'-O-methyltransferase), depending on the specific pterocarpan being synthesized. nih.govmdpi.comcore.ac.uk
Reduction to Isoflavanones and Isoflavanols: Isoflavones are reduced to isoflavanones by enzymes like isoflavone reductase (IFR). mdpi.comcore.ac.uk Further reduction can lead to the formation of isoflavanols. kfnl.gov.sa
Cyclization to Pterocarpans: The final steps involve the cyclization of a 2'-hydroxyisoflavanol precursor to form the pterocarpan ring system. researchgate.netenzyme-database.orgresearchgate.net This step is catalyzed by enzymes with pterocarpan synthase activity, which has been shown to involve a dehydratase. core.ac.ukenzyme-database.orgresearchgate.net
The stereochemistry of the resulting pterocarpan is determined during this cyclization step. enzyme-database.orgresearchgate.net For this compound, the addition of the prenyl group likely occurs at an earlier stage of the pathway, possibly on an isoflavonoid precursor, and the methoxylation step also occurs at a specific position. 34.250.91
Metabolic Engineering Strategies for Diol Biosynthesis (General Context)
Metabolic engineering offers promising strategies for enhancing the production of various diols, including those found naturally or synthesized through designed pathways. researchgate.netnih.govuvic.caresearchgate.netresearchgate.net The traditional chemical synthesis of diols often relies on non-renewable resources and can generate environmental pollution. researchgate.netnih.gov Green biosynthesis using microbial cell factories like Escherichia coli has emerged as a sustainable alternative. researchgate.netnih.gov
Metabolic engineering strategies for diol biosynthesis in microorganisms typically involve:
Optimization of Biosynthetic Pathways: This includes designing and constructing novel synthetic pathways, or modifying existing natural pathways, to channel metabolic flux towards the desired diol product. researchgate.netuvic.caresearchgate.net This can involve introducing heterologous enzymes from other organisms or optimizing the expression of native enzymes. nih.gov
Improvement of Cofactor Supplementation: Biosynthetic pathways often require cofactors like NADH or NADPH. researchgate.net Strategies to improve cofactor availability or regeneration can enhance diol production. researchgate.netnih.gov
Reprogramming of the Metabolic Network: This involves manipulating the host organism's central metabolism to increase the supply of precursors and reduce the formation of byproducts that compete for resources. researchgate.netnih.gov Techniques include knocking out competing pathways or overexpressing key enzymes in the desired pathway. researchgate.net
Dynamic Regulation: Implementing control modules to balance cell growth and product formation can optimize the use of carbon sources for diol production. researchgate.netnih.gov
Strain Optimization: Developing robust chassis strains that can efficiently produce diols from renewable biomass is crucial for industrial applications. researchgate.netnih.gov
While the search results discuss metabolic engineering for various diols (e.g., 1,3-propanediol, 2,3-butanediol, 1,5-pentanediol, isopentyldiol), they highlight the potential for applying these general strategies to the biosynthesis of other diols, including complex ones like this compound, if the relevant biosynthetic pathways and enzymes are fully understood and characterized. uvic.caresearchgate.netresearchgate.netkaist.ac.krbiorxiv.org The lack of natural biosynthetic pathways for many non-native diols makes the construction of synthetic pathways through metabolic engineering and synthetic biology approaches essential. uvic.caresearchgate.net
Here is a table summarizing some enzymes involved in pterocarpan biosynthesis based on the search results:
| Enzyme Name | EC Number | Role in Biosynthesis |
| Phenylalanine ammonia-lyase (PAL) | EC 4.3.1.24 | Converts phenylalanine to cinnamate. nih.govmdpi.com |
| Cinnamate-4-hydroxylase (C4H) | EC 1.14.14.9 | Hydroxylates cinnamate to p-coumarate. mdpi.com |
| 4-Coumarate-CoA-ligase (4CL) | EC 6.2.1.12 | Activates p-coumarate by forming a CoA ester (p-Coumaroyl-CoA). mdpi.com |
| Chalcone synthase (CHS) | EC 2.3.1.74 | Catalyzes the condensation of p-Coumaroyl-CoA with malonyl-CoA to form chalcones. nih.govmdpi.com |
| Chalcone isomerase (CHI) | EC 5.5.1.6 | Isomerizes chalcones to flavanones. nih.govmdpi.com |
| Isoflavone synthase (IFS) | EC 1.14.14.105 | Catalyzes 2,3-aryl migration and hydroxylation of flavanones to form isoflavones. researchgate.net |
| Isoflavone reductase (IFR) | EC 1.3.1.45 | Reduces isoflavones to isoflavanones. mdpi.comcore.ac.uk |
| Pterocarpan synthase (DMI dehydratase) | EC 4.2.1.139 | Catalyzes the cyclization of 2'-hydroxyisoflavanols to pterocarpans. enzyme-database.orgresearchgate.net |
Computational and Theoretical Studies on Edudiol
Quantum Mechanical Calculations for Electronic and Molecular Properties
Quantum mechanical methods provide a foundational understanding of a molecule's electronic structure, which governs its reactivity and interactions. These calculations, performed from first principles, offer high-accuracy predictions of molecular properties.
Density Functional Theory (DFT) Applications for Molecular Interactions
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as molecules. nih.gov It has been extensively applied to study the antioxidant properties of eriodictyol by examining its radical scavenging activities. nih.govtandfonline.comresearchgate.netaip.orgtandfonline.com
DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to explore the structural features and molecular characteristics of eriodictyol. researchgate.netaip.org These studies analyze various mechanisms of antioxidant action, including:
Hydrogen Atom Transfer (HAT): This mechanism's favorability is assessed by calculating the Bond Dissociation Enthalpy (BDE). DFT studies have computed the BDE for the different hydroxyl (–OH) groups on the eriodictyol molecule to determine which site is most likely to donate a hydrogen atom to a free radical. researchgate.net
Single Electron Transfer-Proton Transfer (SET-PT): This pathway involves the transfer of an electron followed by a proton.
Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the loss of a proton followed by an electron transfer.
Studies have shown that in different environments, the preferred mechanism can change. For instance, in the gas phase, the HAT mechanism is often thermodynamically the most probable process for eriodictyol's reaction with hydroxyl radicals, while the SPLET mechanism may be favored in aqueous solutions. nih.govtandfonline.comtandfonline.com Additionally, DFT has been used to calculate various molecular parameters that correlate with antioxidant potential, such as ionization potential, electron affinity, hardness, and electronegativity. aip.org
Table 1: Key Molecular Properties of Eriodictyol Calculated by DFT
| Property | Significance in Molecular Interactions | Typical Finding for Eriodictyol |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Indicates the ease of hydrogen atom donation to scavenge free radicals. Lower values suggest higher antioxidant activity via the HAT mechanism. | Specific hydroxyl groups on the B-ring show lower BDE values, indicating they are primary sites for radical scavenging. researchgate.net |
| Ionization Potential (IP) | Relates to the ability of the molecule to donate an electron. A lower IP suggests a better electron-donating capacity, favoring the SET-PT mechanism. | Calculated IP values are used to compare eriodictyol's antioxidant capacity to other flavonoids and standard antioxidants. aip.org |
| Proton Affinity (PA) | Measures the molecule's ability to accept a proton, relevant in the SPLET mechanism. | Used alongside other parameters to determine the thermodynamically preferred antioxidant pathway in polar solvents. researchgate.net |
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for studying how small molecules like eriodictyol interact with large biological macromolecules, such as proteins.
Homology Modeling for Target Protein Structure Prediction
When the experimental three-dimensional structure of a target protein is unavailable, homology modeling (or comparative modeling) can be used to construct a reliable model. nih.govnih.gov This computational approach relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.govstanford.edu The process involves identifying a known experimental structure of a homologous protein (the "template") and using its structure as a scaffold to build a model of the "target" protein. nih.gov
For many of the protein targets of eriodictyol identified in docking studies (such as kinases and receptors), homology models can be generated if an experimental structure is lacking. The quality of a homology model is highly dependent on the sequence identity between the target and the template; a sequence identity above 50% generally yields a highly accurate model. nih.gov These generated models are crucial for subsequent structure-based drug design efforts, including molecular docking simulations. nih.govnih.gov
Molecular Docking Studies of Eriodictyol with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., eriodictyol) when it binds to a second molecule (the receptor, e.g., a protein). nih.gov It is a key tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Numerous studies have used molecular docking to investigate the interaction of eriodictyol with a variety of protein targets implicated in different diseases. These studies consistently demonstrate that eriodictyol can fit into the binding sites of these proteins and form stable interactions.
Table 2: Summary of Molecular Docking Studies of Eriodictyol with Various Protein Targets
| Protein Target | Associated Disease/Function | Docking Software Used | Key Finding (Binding Energy/Affinity) |
|---|---|---|---|
| Jun-N terminal kinase (JNK) | Inflammation | Discovery Studio (CDOCKER) | Showed good binding affinity (8.79 × 10⁵ M⁻¹), suggesting it acts as a potent anti-inflammatory inhibitor of JNK. nih.gov |
| PIK3CG (PI3K) | Gastric Cancer | Not Specified | Docked in the ATP-binding site with a lower binding energy (-5.98 kJ/mol) compared to ATP (-3.17 kJ/mol), indicating a more stable interaction. mdpi.com |
| NF-κB Receptor | Pancreatitis/Inflammation | Autodock | Demonstrated effective binding with an energy of -6.7 kcal/mol, suggesting potential as an NF-κB inhibitor. easpublisher.com |
| β-Lactoglobulin (BLG) | Protein Binding (Nutraceutical) | Not Specified | Showed spontaneous binding with a binding energy of -5.70 kcal/mol, forming a stable complex. acs.org |
| HER2 (erbB2) | Breast Cancer | AutoDock | Identified as a potential HER2 inhibitor through virtual screening and docking simulations. impactfactor.org |
| Apoptotic Proteins (e.g., Bcl-2, BAX) | Colon Cancer | AutoDock Vina | Docking studies revealed significant binding energies with various apoptotic proteins, suggesting a role in cancer therapy. researchgate.netresearchgate.net |
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the protein's active site. This profiling helps to understand the structural basis of binding and can guide the design of more potent and selective inhibitors.
For eriodictyol, these studies have revealed that its binding is typically stabilized by a network of hydrogen bonds, supplemented by hydrophobic and van der Waals interactions.
Interaction with JNK: Docking studies proposed a binding model where the 3'-OH and 4'-OH groups on the B-ring of eriodictyol, as well as the 5-oxygen atom, are crucial for forming hydrogen bonds with residues in the JNK active site, specifically with Asp169 and Lys55. nih.gov
Interaction with PIK3CG: The docking model indicated that eriodictyol forms five hydrogen bonds with CYS-275, GLU-302, HIS-304, and GLU-826 within the ATP-binding site of the PIK3CG protein. mdpi.com
Interaction with NF-κB: Analysis of the binding mode showed hydrogen bonding at Asn250 and Ile253, along with Pi-sigma and covalent interactions at other key residues like Glu344 and Lys252. easpublisher.com
Interaction with β-Lactoglobulin: The binding of eriodictyol to this protein is primarily driven by van der Waals forces, hydrophobic interactions, and hydrogen bonding. acs.org
This detailed interaction profiling provides a molecular rationale for the observed binding affinities and biological activities of eriodictyol, confirming its potential as a modulator of various protein targets.
Binding Affinity Prediction and Scoring Function Validation
There is no available research in the public domain that specifically details the prediction of Edudiol's binding affinity to any biological target. Consequently, there are no studies on the validation of scoring functions using this compound as a ligand. Binding affinity prediction is a critical component of computational drug discovery, estimating the strength of the interaction between a ligand, such as this compound, and a protein. This process often relies on scoring functions, which are computational methods used to rank and predict the binding poses and affinities of molecules. The development and validation of these functions are essential for the accuracy of virtual screening and drug design efforts. Without studies focused on this compound, its potential as a ligand for specific targets remains computationally uncharacterized.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Specific molecular dynamics (MD) simulations for this compound to study its conformational dynamics and stability have not been reported in the surveyed scientific literature. MD simulations are a powerful computational method for understanding the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations could provide valuable insights into its flexibility, stable conformations, and how it might change its shape to interact with biological molecules. Such studies are fundamental to understanding its potential biological activity. The absence of this data for this compound means that its dynamic behavior at the atomic level is yet to be computationally explored.
Virtual Screening Methodologies for Ligand Identification
There are no published studies that have utilized virtual screening methodologies to identify ligands based on the this compound scaffold or to identify targets for this compound itself. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach can be either ligand-based, using the structure of a known active molecule like this compound to find similar compounds, or structure-based, using the three-dimensional structure of a biological target. The lack of such studies indicates that the potential of this compound as a template for discovering new bioactive compounds has not been computationally investigated.
Molecular Electrostatic Potential (MEP) Analysis
A molecular electrostatic potential (MEP) analysis for this compound is not available in the current scientific literature. MEP maps are three-dimensional visualizations of the electrostatic potential around a molecule. wikipedia.org They are crucial for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a key role in molecular recognition. The MEP map of this compound would reveal its electron-rich (negative potential) and electron-poor (positive potential) regions, providing clues about its reactivity and potential binding interactions. Without this analysis, a key aspect of this compound's chemical properties remains unexplored from a computational standpoint.
Theoretical Studies of Molecular Recognition Properties
There is a lack of theoretical studies focused on the molecular recognition properties of this compound. Molecular recognition is the specific interaction between two or more molecules through noncovalent bonds. Understanding these interactions at a theoretical level is fundamental to explaining a compound's biological activity. Theoretical studies could involve a variety of computational methods to analyze the forces that would govern the binding of this compound to a receptor, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The absence of such theoretical investigations for this compound means that the principles governing its potential interactions with biological targets have not been elucidated through computational models.
Molecular and Biochemical Interaction Mechanisms of Edudiol
Target Identification and Ligand Binding Studies
Target identification and ligand binding studies are crucial for pinpointing the specific biomolecules with which Edudiol interacts and understanding the affinity and specificity of these interactions.
In silico studies, such as molecular docking, are computational methods used to predict how a small molecule like this compound might bind to a target protein, such as bacterial enzymes. MurF ligase, an essential enzyme involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, has been identified as a promising target for antibacterial agents, particularly in problematic bacteria like Klebsiella pneumoniae. glycosmos.orgontosight.aidrugfuture.comjournalskuwait.orgfrontiersin.org Studies involving in silico docking with K. pneumoniae MurF ligase have been conducted to evaluate the potential binding of various compounds, including natural products and synthetic molecules. ontosight.aidrugfuture.com These studies typically predict binding poses and estimate binding affinities based on computational algorithms. While the general methodology is established, specific published data detailing in silico interaction studies of this compound with Klebsiella pneumoniae MurF ligase were not found in the conducted searches.
To gauge the potential efficacy and binding characteristics of a compound, its interaction with a target is often compared to that of known ligands, including established drugs. Ciprofloxacin, a fluoroquinolone antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV, has been used as a reference compound in some studies investigating inhibitors of bacterial enzymes like MurF ligase through molecular docking. plantaedb.comontosight.aidrugfuture.comnih.gov Comparing the predicted binding modes and affinities of this compound with those of reference ligands like Ciprofloxacin in the context of a specific target like MurF ligase would provide insights into this compound's potential as a binder. However, specific comparative binding data for this compound and Ciprofloxacin against MurF ligase was not available in the search results.
Identifying the specific amino acid residues within a target protein that interact with a ligand, as well as "binding hotspots" (regions that contribute significantly to the binding free energy), is vital for understanding the molecular basis of binding and for rational drug design. researchgate.netdntb.gov.uaontosight.ai In silico docking studies can predict these interactions, highlighting residues involved in hydrogen bonds, hydrophobic interactions, and other forces. For Klebsiella pneumoniae MurF ligase, studies using other ligands have identified key residues and hotspots within the binding pocket, such as HIS 281 and ASN 282. ontosight.aidrugfuture.com Without specific docking studies on this compound, the key interacting residues and binding hotspots for this compound on MurF ligase remain to be elucidated in the published literature.
Biochemical Pathways Modulation and Enzyme Inhibition Studies
Investigating how a compound modulates biochemical pathways, particularly through enzyme inhibition, is fundamental to understanding its biological effects. Enzyme inhibitors can interfere with specific steps in metabolic processes, and studying this inhibition can reveal the compound's mechanism of action and its potential therapeutic applications. researchgate.netfrontiersin.org MurF ligase is part of the peptidoglycan biosynthesis pathway, which is essential for bacterial survival. Inhibition of MurF ligase disrupts this pathway, leading to weakened bacterial cell walls. journalskuwait.org While the importance of inhibiting this pathway is recognized, specific biochemical studies demonstrating the inhibition of MurF ligase or other bacterial enzymes by this compound, and the resulting modulation of biochemical pathways, were not found in the conducted searches.
Impact of Structural Motifs (e.g., Isoprenoid Chains) on Biochemical Activity
The chemical structure of a molecule, including the presence of specific motifs like isoprenoid chains, can significantly influence its biochemical activity and interaction with biological systems. Isoprenoid units are common structural components in many natural products and play diverse biological roles. This compound is a pterocarpan (B192222) and its structure drugfuture.com contains an isoprenoid-like group. These structural features can impact various properties, including target binding and interaction with biological membranes. While the general concept of structural motifs influencing activity is well-established, specific research detailing how the structural motifs of this compound, particularly its isoprenoid-like chain, impact its biochemical activity or interaction with specific targets was not identified in the search results.
Enhanced Interaction with Proteins
Studies utilizing in silico approaches, such as molecular docking, have explored the potential of this compound to interact with various proteins. One study mentioned this compound in the context of molecular docking with the MurF ligase enzyme from Klebsiella pneumonia, comparing its interactions with other compounds nih.gov. Additionally, in-silico investigations of phenolic compounds isolated from Glycyrrhiza iconica, a plant where this compound has also been found, included docking studies with proteins such as BAX, Mdm-2, and topoisomerase II nist.govdntb.gov.ua. While these studies suggest a potential for this compound to interact with proteins, the detailed mechanisms and the biological consequences of such interactions require further experimental validation.
Investigation of Allelopathic Mechanisms
This compound is recognized for its involvement in allelopathy, a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms wordpress.comresearchgate.net34.250.91wikipedia.org. This compound's allelopathic activity has been particularly studied in the context of Desmodium species, which are known to suppress the parasitic weed Striga hermonthica wordpress.comresearchgate.net.
Effects on Plant Growth Regulation (e.g., Striga hermonthica suppression)
This compound is implicated in the suppression of Striga hermonthica, a significant parasitic weed affecting cereal crops wordpress.comresearchgate.netscielo.org.mx. Desmodium species, containing compounds like this compound, suppress Striga through allelopathic mechanisms that involve both stimulating Striga seed germination and inhibiting its post-germination growth wordpress.comresearchgate.net. While some extracts from Desmodium containing this compound have shown Striga germination stimulant activity, studies on isolated compounds, including this compound, have indicated that they might not be the primary drivers of germination stimulation thieme-connect.com34.250.91uni.lu. Instead, polar extracts containing this compound have demonstrated post-germination radicle growth inhibition of Striga wordpress.com. This suggests that this compound may function primarily as an inhibitor of Striga growth after germination has occurred.
Synergistic Effects of this compound within Complex Plant Extracts
Compounds Mentioned and Their PubChem CIDs
| Compound Name | PubChem CID |
| This compound | CID not found |
| Dalbergioidin | 181994 |
| 7-oxo-15-hydroxydehydroabietic acid | 14017925 |
| Sitosterol | 222284 |
| Lupeol | 259846 |
| Hexadecanoic acid | 985 |
| Vitexin | 5280441 |
| 7-oxodehydroabietic acid | 29212 |
| Caftaric acid | 6440397 |
| 1-methoxyficifolinol | 480872 |
| Uncinacarpan | CID not found |
| Uncinanone D | CID not found |
| Uncinanone E | CID not found |
| Intortunone | CID not found |
| 7α-hydroxycallitrisic acid | CID not found |
| 7,15-dihydroxy-8,11,13-abietatrien-18-oic acid | CID not found |
| Uncinanone A | CID not found |
| Uncinanone B | CID not found |
Data Tables
Based on the provided search results, quantitative data on the direct effects of isolated this compound on Striga hermonthica growth inhibition suitable for a detailed interactive table was not available. The results primarily discussed the activity of extracts containing this compound or the general role of this compound as a component within these active extracts.
In Vitro Model Systems and Experimental Methodologies for Edudiol Research
Two-Dimensional (2D) Cell Culture Models
Two-dimensional (2D) cell culture models are foundational in biomedical research, providing a simple and cost-effective method for initial investigations into the cellular effects of compounds like Edudiol. In these systems, cells are grown as a single layer on a flat surface, such as a petri dish or flask.
Monolayer Cell Cultures for Basic Cellular Responses
Monolayer cell cultures are instrumental in elucidating the fundamental cellular and molecular responses to this compound. Researchers utilize these models to assess cytotoxicity, antioxidant effects, and anticancer activities.
For instance, studies have demonstrated this compound's protective effects in human umbilical vein endothelial cells (HUVECs) grown in monolayer cultures. In this model, this compound was shown to upregulate heme oxygenase-1 (HO-1) expression, which provides protection against oxidative stress-induced cell death researchgate.net. The non-toxic concentrations of this compound for these cells were determined to be below 100 μM, with subsequent experiments often using a concentration of 10 μM researchgate.net.
In the context of cancer research, the anticancer potential of this compound has been evaluated against various cancer cell lines in monolayer cultures. One study reported an IC50 value of 50 μM for this compound against the A549 human lung cancer cell line, indicating its potency in inducing cancer cell death nih.gov. In contrast, the IC50 value against non-cancerous FR2 cells was significantly higher at 95 µM, suggesting a degree of selectivity for cancer cells nih.gov. Further investigations using this model revealed that this compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the G2/M phase in A549 cells nih.gov.
Another study investigated the effects of this compound on primary cultured cortical neurons to assess its neuroprotective properties. The research showed that this compound pretreatment effectively attenuated cytotoxicity and apoptosis induced by the β-amyloid 25-35 peptide, which is implicated in Alzheimer's disease animalfreeresearchuk.org. The concentrations of this compound used in these experiments were 20, 40, and 80 μM animalfreeresearchuk.org.
The table below summarizes key findings from monolayer cell culture studies on this compound.
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | < 100 μM | Upregulation of HO-1, protection against oxidative stress | researchgate.net |
| A549 (Human Lung Cancer) | 50 μM (IC50) | Induction of apoptosis, G2/M cell cycle arrest | nih.gov |
| FR2 (Non-cancerous) | 95 µM (IC50) | Higher tolerance compared to cancer cells | nih.gov |
| Primary Cultured Cortical Neurons | 20, 40, 80 μM | Protection against β-amyloid induced cell death | animalfreeresearchuk.org |
Co-culture Systems for Intercellular Interactions
Co-culture systems involve growing two or more different cell types together to study their interactions. This model provides a more physiologically relevant environment than a monoculture by mimicking the cellular diversity of tissues. While direct co-culture studies investigating the intercellular effects of this compound are not extensively documented, this methodology is crucial for understanding how a compound might affect complex biological processes involving multiple cell types.
A notable application of co-culture in relation to this compound is in its bioproduction. An engineered co-culture system of Escherichia coli has been developed for the heterologous production of this compound from D-glucose. This system consists of two engineered strains: an upstream module that synthesizes p-coumaric acid (pCA) from D-glucose, and a downstream module that converts pCA into this compound. This co-culture approach has been shown to be significantly more efficient than a monoculture system.
The following table presents the production yields of this compound in monoculture versus the optimized co-culture system.
| Culture System | This compound Yield (mg/L) | Reference |
| Monoculture | 21.3 ± 0.2 | |
| Co-culture | 51.5 ± 0.4 |
Induced Pluripotent Stem Cell (iPSC) Derived Models 6.4.1. Application in Disease Modeling and Pathophysiology Investigation 6.4.2. Development of High-Throughput Screening Platforms
Further research would be required to determine if "this compound" is a novel or proprietary compound not yet described in public-domain scientific literature, or if the name is misspelled or refers to a different substance. Without primary or secondary research sources detailing studies on "this compound," any article generated would be speculative and not meet the required standards of scientific accuracy.
Advanced Analytical Methodologies for Edudiol Quantification and Analysis
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the selective separation and quantification of Edudiol. These methods are prized for their ability to resolve the analyte of interest from complex sample matrices, providing high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of this compound. A robust reversed-phase HPLC (RP-HPLC) method with UV detection has been established for this purpose. phenomenex.comjordilabs.com Given the polar nature typical of diol compounds, a diol or a C18 column is often employed to achieve optimal separation. nih.govhawachhplccolumn.com Method development involves a systematic approach to optimize various parameters to achieve the desired retention, resolution, and peak shape. thermofisher.com
The development of a reliable HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detector settings. For this compound, a C18 column is typically effective, leveraging hydrophobic interactions. phenomenex.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) to ensure proper elution and separation. wikipedia.orglabtech.tn
Table 1: Optimized HPLC-UV Method Parameters for this compound Quantification
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Retention Time | Approximately 4.5 minutes |
Gas Chromatography (GC) for Volatile Metabolites (General Technique)
Gas Chromatography (GC) is a powerful technique for the analysis of compounds that are volatile or can be made volatile. thermofisher.com While this compound itself may not be sufficiently volatile for direct GC analysis due to its polar hydroxyl groups, its volatile metabolites can be readily analyzed. Furthermore, this compound can be subjected to chemical derivatization to increase its volatility. alwsci.comhplcvials.com
Derivatization is a key step in preparing non-volatile compounds for GC analysis. bio-protocol.orgresearchgate.net For a compound like this compound, a common and effective derivatization process is silylation. hplcvials.com In this two-step process, methoximation is first used to stabilize any carbonyl groups, followed by silylation, which targets polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups. thermofisher.comnih.gov This process replaces the active protons with a less polar group, such as a trimethylsilyl (B98337) (TMS) group, rendering the molecule suitable for GC separation and analysis. nih.govresearchgate.net
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling
For a more comprehensive understanding of this compound's metabolic fate, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high sensitivity and selectivity, enabling the identification and quantification of this compound and its metabolites even at trace levels. springernature.comspringernature.comnih.gov
LC-MS: This technique combines the superior separation capabilities of HPLC with the powerful detection and structural elucidation abilities of mass spectrometry. nih.govacs.org LC-MS is particularly useful for analyzing polar, non-volatile, and thermally labile compounds like this compound without the need for derivatization. It allows for both targeted quantification and untargeted metabolomics studies to discover novel metabolites. mdpi.comtechnologynetworks.com
GC-MS: Following derivatization, GC-MS offers excellent chromatographic resolution and is highly reproducible. nih.govresearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized this compound and its metabolites, which can be compared against spectral libraries for confident identification. thermofisher.com
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a rapid and cost-effective alternative for the quantification of this compound, particularly in quality control settings where high throughput is essential.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward analytical technique used for the quantitative analysis of various organic compounds. longdom.orgej-eng.orgresearchgate.net The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. longdom.org This technique is applicable if this compound possesses a chromophore that absorbs light in the UV-Visible range. hunterlab.com
The quantification of this compound can be performed by measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of standard solutions of this compound against their known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. denovix.com
Table 2: Example Calibration Data for this compound by UV-Visible Spectrophotometry
| Concentration (µg/mL) | Absorbance at λmax (220 nm) |
|---|---|
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
| Linearity | R² = 0.9998 |
Method Validation and Quality Control for this compound Analysis
To ensure that the analytical methods for this compound are reliable, accurate, and reproducible, they must undergo a rigorous validation process. wjarr.com Method validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.euich.orgamsbiopharma.combiopharminternational.com The key validation parameters include specificity, accuracy, precision, linearity, range, and the limits of detection (LOD) and quantitation (LOQ). biopharminternational.comchromatographyonline.comdemarcheiso17025.comelementlabsolutions.com
Specificity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components such as impurities, degradation products, or matrix components.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Table 3: Summary of Acceptance Criteria for Method Validation of this compound Analysis
| Validation Parameter | Acceptance Criteria |
|---|---|
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |
| Precision (Intermediate) | RSD ≤ 3% |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 |
| Range | 80% - 120% of the target concentration gmpsop.com |
| Specificity | No interference at the retention time of this compound |
Accuracy, Precision, Linearity, and Range Determination
Method validation ensures that an analytical procedure is suitable for its intended purpose. slideshare.net Key parameters include accuracy, precision, linearity, and range, which collectively establish the reliability of quantitative results. mastelf.comresearchgate.net
Accuracy denotes the closeness of test results to the true value. pharmaguideline.com It is typically assessed by analyzing a sample with a known concentration of this compound (e.g., a spiked placebo) and calculating the percentage recovery.
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. pharmaguideline.com It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. chromatographyonline.com
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.com
Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Illustrative Data for this compound Method Validation The following table presents hypothetical data to illustrate the expected performance of a validated analytical method for this compound, as specific experimental results are not publicly available.
| Parameter | Method | Specification | Hypothetical Result |
|---|---|---|---|
| Accuracy | Spike recovery at 3 concentration levels (80%, 100%, 120%) | 98.0% - 102.0% Recovery | Mean Recovery: 99.5% |
| Precision (Repeatability) | 6 replicate preparations at 100% concentration | RSD ≤ 2.0% | RSD = 0.85% |
| Precision (Intermediate) | Analysis on different days by different analysts | RSD ≤ 2.0% | RSD = 1.20% |
| Linearity | 5 concentrations across the specified range | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 |
| Range | Derived from linearity, accuracy, and precision data | Defined and justified | 10 µg/mL - 150 µg/mL |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Assessment
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. slideshare.net
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov
These values are often determined based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. und.edumtc-usa.com The formulas are: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Illustrative Data for this compound Sensitivity The following table provides hypothetical LOD and LOQ values for an this compound analytical method.
| Parameter | Method of Determination | Hypothetical Value |
|---|---|---|
| Limit of Detection (LOD) | Based on Standard Deviation of the Response and Slope | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Based on Standard Deviation of the Response and Slope | 1.5 µg/mL |
Robustness and Ruggedness Evaluation
Robustness: An indication of the method's reliability during normal usage, evaluated by measuring its capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com For a High-Performance Liquid Chromatography (HPLC) method, this may include varying the mobile phase pH, column temperature, or flow rate. labmanager.com
Ruggedness: The degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, or instruments. chromatographyonline.com This is now often considered part of reproducibility or intermediate precision studies under ICH guidelines. chromatographyonline.comresearchgate.net
Illustrative Data for Method Robustness The following table shows hypothetical results of a robustness study for this compound analysis.
| Parameter Varied | Variation | Impact on this compound Assay (% RSD) | Impact on Retention Time (min) |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 (-10%) | < 2.0% | +0.5 |
| 1.1 (+10%) | < 2.0% | -0.4 | |
| Column Temperature (°C) | 28 (-2°C) | < 2.0% | +0.2 |
| 32 (+2°C) | < 2.0% | -0.2 | |
| Mobile Phase pH | pH 3.8 (-0.2) | < 2.0% | No significant change |
| pH 4.2 (+0.2) | < 2.0% | No significant change |
Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the quality of a drug substance or product over time. ijrpp.com It must be able to accurately measure the active ingredient without interference from degradation products, impurities, or excipients. ijrpp.com
Forced Degradation Studies to Characterize Degradation Pathways
Forced degradation, or stress testing, is essential for developing and validating a SIAM. nih.gov These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and demonstrate the specificity of the analytical method. nih.govresolvemass.ca As per ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, heat, and light. pharmoutsourcing.comijcrt.org
The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule entirely. resolvemass.ca
Illustrative Data for Forced Degradation of this compound The following table provides a hypothetical summary of a forced degradation study for this compound.
| Stress Condition | Details | % Degradation | Number of Degradation Products Detected | Remarks |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | 12.5% | 2 | Significant degradation observed. |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 8 hours | 18.2% | 3 | Compound is highly labile to basic conditions. |
| Oxidation | 3% H₂O₂ at 25°C for 48 hours | 8.9% | 1 | Moderate degradation observed. |
| Thermal | Solid state at 80°C for 7 days | 4.5% | 1 | Relatively stable to dry heat. |
| Photolytic | Solid state, ICH Q1B option 1 (1.2 million lux hours, 200 W h/m²) | 6.7% | 1 | Some sensitivity to light exposure. |
Supramolecular Chemistry Applications and Potential Research Avenues for Edudiol
Host-Guest Chemistry and Encapsulation Strategies
Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. wikipedia.org For a compound like Edudiol, its potential as a guest molecule in such systems would be a primary area of investigation.
Complexation with Macrocyclic Hosts (e.g., Cyclodextrins)
The encapsulation of small molecules within macrocyclic hosts like cyclodextrins is a well-established strategy to modify their physicochemical properties. nih.govscienceasia.org Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for encapsulating lipophilic guest molecules in aqueous solutions. nih.govoatext.com
Should this compound possess sufficient hydrophobicity, its complexation with various cyclodextrins (α-CD, β-CD, and γ-CD) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) would be a critical area of study. The formation of an inclusion complex could potentially enhance the aqueous solubility and stability of this compound. researchgate.net
Table 1: Potential Cyclodextrin Hosts for this compound Complexation
| Cyclodextrin Type | Cavity Diameter (Å) | Potential for this compound Inclusion |
| α-Cyclodextrin | 4.7 - 5.3 | Dependent on the cross-sectional diameter of the narrowest part of this compound. |
| β-Cyclodextrin | 6.0 - 6.5 | Likely suitable for many small organic molecules; a primary candidate for initial studies. |
| γ-Cyclodextrin | 7.5 - 8.3 | May be too large for a tight fit, but could accommodate larger derivatives or dimers of this compound. |
| HP-β-Cyclodextrin | ~6.4 | Increased water solubility of the host could lead to higher apparent solubility of the this compound complex. |
Data on cyclodextrin cavity diameters are generalized from scientific literature.
Initial research would involve phase solubility studies to determine the stoichiometry and binding affinity of the this compound-cyclodextrin complex. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) would be employed to quantify the binding constant (Ka) and thermodynamic parameters (ΔH, ΔS) of the complexation.
Investigation of Molecular Recognition and Binding Specificity
Molecular recognition is the specific binding between a host and a guest molecule. youtube.com The specificity of this compound's interaction with various hosts would be a key determinant of its utility in supramolecular systems. Beyond cyclodextrins, other macrocyclic hosts such as calixarenes, cucurbiturils, and pillararenes could be investigated. thno.orgnih.gov
The binding specificity would be influenced by factors such as the size and shape complementarity between this compound and the host's cavity, as well as the electronic and hydrophobic/hydrophilic interactions. youtube.com Computational modeling and docking studies could be employed to predict the most favorable host-guest pairings and to understand the key interactions driving the recognition process. nih.govresearchgate.net
Self-Assembly and Formation of Higher-Order Supramolecular Structures
Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The ability of this compound to self-assemble, either alone or in the presence of other components, would open up possibilities for the creation of novel materials with emergent properties.
Driving Forces of Non-Covalent Interactions
The self-assembly of this compound would be governed by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. wikipedia.orgwikipedia.org The two hydroxyl groups in a diol structure are prime candidates for forming strong and directional hydrogen bonds, which could lead to the formation of one-dimensional chains or more complex networks.
Table 2: Key Non-Covalent Interactions in Potential this compound Self-Assembly
| Interaction Type | Description | Potential Role in this compound Assembly |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. libretexts.org | The diol functionality could lead to intermolecular hydrogen bonding, forming chains, sheets, or other ordered structures. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. wikipedia.org | These forces would contribute to the overall stability of the self-assembled structures, particularly in the packing of the hydrocarbon portions of the molecule. |
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. wikipedia.org | In aqueous environments, the hydrophobic parts of the this compound molecule could drive aggregation to minimize contact with water. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | If this compound contains aromatic moieties, π-π stacking could be a significant driving force for self-assembly. |
The interplay of these forces would determine the final morphology of the self-assembled structures. nih.gov
Design of Molecular Assemblies with Emergent Properties
By controlling the self-assembly process of this compound, it may be possible to create molecular assemblies with novel functions. For instance, the formation of supramolecular gels could be explored. nih.gov These materials have potential applications in areas such as tissue engineering and controlled drug release. The design of stimuli-responsive materials, where the self-assembly can be triggered or reversed by external factors like temperature, pH, or light, would be a particularly interesting research avenue. nih.gov
Advanced Characterization of Supramolecular Edifices
A comprehensive understanding of the supramolecular structures formed by this compound would require the use of a suite of advanced characterization techniques. rsc.org
Table 3: Techniques for Characterizing this compound Supramolecular Structures
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and interactions in solution. 2D NMR techniques like NOESY can reveal through-space proximities between host and guest. rsc.org |
| Mass Spectrometry (MS) | Can be used to determine the stoichiometry of host-guest complexes and to study non-covalent interactions in the gas phase. nih.gov |
| X-ray Diffraction (XRD) | Provides definitive structural information for crystalline materials, including the precise arrangement of molecules in a self-assembled structure or a host-guest complex. researchgate.net |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | Used to visualize the morphology of self-assembled nanostructures, such as fibers, vesicles, or gels. researchgate.net |
| Atomic Force Microscopy (AFM) | Allows for the imaging of surfaces at the nanoscale and can be used to characterize the morphology and mechanical properties of self-assembled monolayers or other structures on a substrate. mdpi.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Can detect changes in vibrational frequencies upon complexation or self-assembly, providing evidence of hydrogen bonding and other interactions. mdpi.com |
The combination of these techniques would be crucial for elucidating the structure-property relationships of any supramolecular systems involving this compound.
Future Research Directions and Translational Perspectives
Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) in Edudiol Research
The application of multi-omics approaches, such as metabolomics and proteomics, holds significant promise for elucidating the complex biological effects of this compound. Integrating data from these disciplines can provide a holistic view of how this compound interacts with biological systems at the molecular level nih.gov. Metabolomics can reveal changes in small molecule profiles within cells or organisms upon exposure to this compound, offering insights into affected metabolic pathways nih.gov. Proteomics, on the other hand, can identify alterations in protein expression and modification, highlighting the cellular machinery influenced by the compound nih.gov.
By combining metabolomics and proteomics data, researchers can gain a deeper understanding of the downstream effects of this compound, identifying potential biomarkers of its activity or uncovering previously unknown mechanisms of action. This integrated approach has been successfully applied in other areas of biological research to understand disease mechanisms and identify potential drug targets. Applying these strategies to this compound research could provide crucial data for understanding its biological roles and potential therapeutic applications.
Application of Artificial Intelligence and Machine Learning in Computational Studies of this compound
Artificial intelligence (AI) and machine learning (ML) are increasingly valuable tools in chemical and biological research, capable of analyzing large and complex datasets to identify patterns and make predictions. In the context of this compound, AI and ML can significantly enhance computational studies. Molecular docking, a computational technique used to predict how a small molecule like this compound binds to a target protein, can be improved and accelerated through ML algorithms.
Furthermore, AI and ML can be applied to build predictive models for this compound's biological activity based on its structural features (see Section 9.4). These models can help prioritize further experimental studies, potentially reducing the time and resources required for research. AI and ML can also aid in the analysis of complex multi-omics data generated in this compound research, helping to identify significant correlations and pathways that might not be apparent through traditional analysis methods nih.gov. The application of these computational approaches is essential for a more efficient and insightful exploration of this compound's properties and potential.
Development of Sustainable Biosynthetic Routes for this compound Production
Given that this compound is a rare natural product, often isolated from specific plant sources youtube.combioregistry.io, developing sustainable and scalable production methods is a critical future research direction. Traditional chemical synthesis or extraction from natural sources may face limitations in terms of yield, cost, and environmental impact. Sustainable biosynthesis, particularly through engineered microorganisms or plant cell cultures, offers a promising alternative.
Research could focus on identifying the complete biosynthetic pathway of this compound in its native plant sources. Once the relevant genes and enzymes are identified, synthetic biology techniques can be employed to engineer microorganisms, such as bacteria or yeast, to produce this compound through fermentation. Alternatively, plant biotechnology could be used to enhance this compound production in plant cell cultures or in fast-growing plant species. Developing such sustainable biosynthetic routes would ensure a reliable and environmentally friendly supply of this compound for further research and potential applications.
Elucidation of Structure-Activity Relationships through Combined Experimental and Computational Approaches
Understanding the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental for optimizing its potential applications. Future research should focus on a comprehensive elucidation of this compound's SAR through a combination of experimental and computational methods.
Experimental approaches would involve synthesizing or isolating structural analogs of this compound and testing their biological activities in relevant assays. By systematically modifying different parts of the this compound molecule, researchers can determine which functional groups and structural features are crucial for its activity. Complementary computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can build mathematical models correlating structural descriptors with biological activity data. These models can predict the activity of untested this compound analogs and guide the design of new compounds with improved potency or selectivity. The integration of experimental and computational SAR studies will be key to rational design and development based on the this compound scaffold.
Expansion of In Vitro Model Complexity for Deeper Mechanistic Insights
To gain a more accurate understanding of this compound's effects in biological systems, future research should move towards more complex in vitro models. While traditional 2D cell cultures provide initial insights, they often fail to fully recapitulate the complexity of in vivo environments. More advanced in vitro models, such as 3D cell cultures, co-culture systems involving multiple cell types, or organ-on-a-chip platforms, can offer a more physiologically relevant context for studying this compound's mechanisms of action.
Q & A
Basic Research Questions
Q. How can researchers formulate precise and testable research questions for studying Edudiol’s mechanisms in educational or cognitive contexts?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and alignment of the question with existing literature. For example:
- Define the population (e.g., "adolescents in STEM education") and outcome metrics (e.g., "working memory retention").
- Ensure alignment with gaps identified in systematic reviews of neuroeducational compounds .
- Avoid vague terms like "impact" by specifying measurable variables (e.g., "dose-dependent changes in hippocampal activation").
Q. What experimental designs are optimal for isolating this compound’s effects in behavioral studies while controlling confounding variables?
- Methodological Answer :
- Double-blind, randomized controlled trials (RCTs) with placebo groups to mitigate bias.
- Stratify participants by baseline cognitive performance using pre-screening tests.
- Include crossover designs for longitudinal analysis of dose-response relationships .
- Document protocols in appendices to maintain reproducibility (e.g., raw fMRI data tables) .
Q. How should researchers ensure the validity and reliability of instruments measuring this compound’s cognitive outcomes?
- Methodological Answer :
- Pre-test surveys or cognitive tasks with pilot groups to identify ambiguities (e.g., refining Likert-scale questionnaires for self-reported focus) .
- Use Cronbach’s alpha to assess internal consistency of psychometric tools.
- Calibrate lab equipment (e.g., EEG headsets) against standardized benchmarks .
Advanced Research Questions
Q. How can researchers resolve contradictory findings when this compound’s efficacy varies across demographic subgroups (e.g., age, genetic factors)?
- Methodological Answer :
- Conduct moderator analysis using regression models to identify interaction effects (e.g., APOE genotype × dosage).
- Apply triangulation: Combine neuroimaging data with qualitative interviews to contextualize outliers .
- Report confidence intervals and p-value adjustments for multiple comparisons to distinguish noise from true effects .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in multi-site studies?
- Methodological Answer :
- Hierarchical linear modeling (HLM) to account for nested data (e.g., students within schools).
- Use Bayesian methods to handle small sample sizes or missing data.
- Collaborate with statisticians to pre-register analysis plans, reducing Type I errors .
Q. How can mixed-methods designs integrate quantitative and qualitative data to study this compound’s long-term educational impacts?
- Methodological Answer :
- Embedded design : Collect fMRI data (quantitative) alongside semi-structured interviews (qualitative) on learning experiences.
- Code qualitative themes (e.g., "motivation" or "fatigue") and map them to quantitative trends (e.g., neurotransmitter levels) .
- Use software like NVivo for thematic analysis and R/Python for statistical modeling .
Q. What ethical considerations are critical when administering this compound to vulnerable populations (e.g., minors or neurodivergent individuals)?
- Methodological Answer :
- Obtain informed consent with age-adaptive documentation (e.g., visual aids for children).
- Implement Data Safety Monitoring Boards (DSMBs) to review adverse events.
- Follow IRB protocols for data anonymization, especially in open-access repositories .
Data Management and Reporting
Q. How should researchers handle large datasets from this compound trials to ensure transparency and reproducibility?
- Methodological Answer :
- Publish raw data in repositories like Figshare or OpenNeuro with DOI links.
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging.
- Include appendices with processing scripts (e.g., Python code for EEG artifact removal) .
Q. What strategies mitigate publication bias in this compound research?
- Methodological Answer :
- Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov or OSF.
- Report null findings (e.g., "no effect on spatial reasoning in cohort X") to combat the file-drawer problem.
- Conduct meta-analyses to synthesize disparate results .
Methodological Pitfalls to Avoid
- Overgeneralization : Claims like "this compound enhances learning" without specifying mechanisms (e.g., "modulates dopamine in prefrontal cortex") .
- Instrumentation Bias : Using unvalidated cognitive assays lacking peer-reviewed reliability .
- Ignoring Confounders : Failing to control for circadian rhythms or dietary factors in behavioral studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
